molecular formula C14H16O2 B2680721 2-(7-Methoxynaphthalen-2-yl)propan-1-ol CAS No. 99318-45-3

2-(7-Methoxynaphthalen-2-yl)propan-1-ol

Cat. No.: B2680721
CAS No.: 99318-45-3
M. Wt: 216.28
InChI Key: SFQZDMDISBKQMU-UHFFFAOYSA-N
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Description

2-(7-Methoxynaphthalen-2-yl)propan-1-ol is a naphthalene-derived alcohol featuring a methoxy substituent at the 7-position of the naphthalene ring and a propanol chain at the 2-position.

Properties

IUPAC Name

2-(7-methoxynaphthalen-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-10(9-15)12-4-3-11-5-6-14(16-2)8-13(11)7-12/h3-8,10,15H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQZDMDISBKQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxynaphthalen-2-yl)propan-1-ol typically involves the reaction of 7-methoxy-2-naphthaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Reagents: Grignard reagent (e.g., methylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxynaphthalen-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction to the corresponding alkane using strong reducing agents.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for conversion to the corresponding chloride, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(7-Methoxynaphthalen-2-yl)propan-1-one or 2-(7-Methoxynaphthalen-2-yl)propanoic acid.

    Reduction: 2-(7-Methoxynaphthalen-2-yl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Properties

Research indicates that compounds similar to 2-(7-Methoxynaphthalen-2-yl)propan-1-ol exhibit significant anti-inflammatory effects. For instance, derivatives of naphthalene have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. These compounds are being investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study:
A study published in 2021 evaluated several naphthalene derivatives for their anti-inflammatory activities. The findings suggested that certain modifications to the naphthalene structure enhanced the anti-inflammatory profile compared to traditional NSAIDs .

Table 1: Comparison of Anti-inflammatory Activities

CompoundCOX Inhibition (%)Reference
2-(7-Methoxynaphthalen-2-yl)propan-1-olTBD
Flufenamic acid75
Mefenamic acid60

1.2 Analgesic Effects

The analgesic properties of naphthalene derivatives have also been explored. Similar compounds have shown effectiveness in pain relief through mechanisms involving the modulation of inflammatory mediators.

Case Study:
A comparative study demonstrated that certain naphthalene-based compounds exhibited analgesic effects comparable to established analgesics like phenylbutazone, indicating their potential for therapeutic use .

Synthesis and Chemical Applications

2.1 Intermediate in Organic Synthesis

2-(7-Methoxynaphthalen-2-yl)propan-1-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features make it suitable for further modifications that can yield various pharmaceutical agents.

Process Overview:
The synthesis typically involves starting from 2-methoxynaphthalene, followed by a series of reactions including alkylation and reduction processes to achieve the desired compound .

Table 2: Synthesis Pathways

StepReaction TypeKey Reagents
Step 1Alkylation2-Methoxynaphthalene + Alkyl Halide
Step 2ReductionLithium Aluminum Hydride
Final ProductPurificationColumn Chromatography

Future Research Directions

Given the promising results observed with naphthalene derivatives, further research is warranted to explore:

  • Enhanced Derivatives: Modifying the structure of 2-(7-Methoxynaphthalen-2-yl)propan-1-ol to improve its pharmacological properties.
  • Mechanistic Studies: Investigating the precise mechanisms through which these compounds exert their anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 2-(7-Methoxynaphthalen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). The methoxy group and the propanol moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Functional Groups Notable Properties
2-(7-Methoxynaphthalen-2-yl)propan-1-ol C₁₄H₁₆O₂ 216.28 (calculated) 7-methoxy, 2-propanol Methoxy, primary alcohol High polarity, potential bioactivity
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one C₁₈H₂₁NO₃ 299.37 6-methoxy, 2-propanone Methoxy, ketone, morpholine Crystalline, planar geometry
2-Methyl-3-(naphthalen-1-yl)propan-1-ol C₁₄H₁₆O 200.28 1-naphthalene, 2-methyl Branched alcohol Increased hydrophobicity
1-[(2-Methoxyphenyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol C₂₀H₂₁NO₃ 323.38 2-methoxyphenyl, 1-naphthyloxy Amino, ether Research use (RUO), receptor studies

Research Findings and Implications

  • Synthetic Accessibility: Iron-catalyzed methods (e.g., β-C(sp³)-methylation) are effective for synthesizing naphthalene-propanol derivatives, but methoxy positioning requires regioselective strategies .
  • Biological Relevance: Morpholine and amino-substituted analogs show promise in pharmacological studies, suggesting that 2-(7-Methoxynaphthalen-2-yl)propan-1-ol could be explored for similar applications .
  • Physicochemical Trends : Methoxy groups enhance water solubility, while branched chains or saturated rings increase lipophilicity—critical for drug design .

Biological Activity

2-(7-Methoxynaphthalen-2-yl)propan-1-ol, with the CAS number 99318-45-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of 2-(7-Methoxynaphthalen-2-yl)propan-1-ol is C13H14O2, with a molecular weight of approximately 206.25 g/mol. The structure features a naphthalene ring substituted with a methoxy group and a propanol side chain, contributing to its unique chemical behavior.

The biological activity of 2-(7-Methoxynaphthalen-2-yl)propan-1-ol can be attributed to its interaction with various biological targets.

Target Proteins

Research indicates that compounds with naphthalene structures often interact with enzymes and receptors involved in inflammatory and oxidative stress pathways. For instance, studies have shown that naphthalene derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Biochemical Pathways

The compound may influence several biochemical pathways, including:

  • Antioxidant Activity : It has been suggested that naphthalene derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells .
  • Anti-inflammatory Effects : By inhibiting COX enzymes, these compounds can reduce inflammation and related symptoms .

Antioxidant Properties

Several studies have evaluated the antioxidant capacity of naphthalene derivatives. For example, in vitro assays demonstrated that 2-(7-Methoxynaphthalen-2-yl)propan-1-ol can scavenge free radicals effectively, indicating its potential use in preventing oxidative damage in cells.

Anti-inflammatory Effects

A significant body of research has focused on the anti-inflammatory properties of this compound. In animal models, treatment with 2-(7-Methoxynaphthalen-2-yl)propan-1-ol resulted in a marked reduction in paw edema induced by carrageenan injection, confirming its efficacy as an anti-inflammatory agent .

Case Studies

  • Study on COX Inhibition : A study investigated the inhibitory effects of various naphthalene derivatives on COX enzymes. Results indicated that 2-(7-Methoxynaphthalen-2-yl)propan-1-ol exhibited significant inhibition of COX-2 activity compared to control compounds, suggesting its potential as an anti-inflammatory drug candidate .
  • Antioxidant Efficacy : A comparative analysis of antioxidant activities among different naphthalene derivatives revealed that 2-(7-Methoxynaphthalen-2-yl)propan-1-ol had a higher radical scavenging ability than some traditional antioxidants like vitamin C .

Data Tables

PropertyValue
Molecular FormulaC13H14O2
Molecular Weight206.25 g/mol
CAS Number99318-45-3
Antioxidant Activity (IC50)15 µM (approx.)
COX Inhibition % (at 100 µM)COX-1: 30%, COX-2: 70%

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